molecular formula C22H22N4O3S B2988265 3-(4-ethoxy-3-methoxyphenyl)-5-(((1-(p-tolyl)-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole CAS No. 1112002-93-3

3-(4-ethoxy-3-methoxyphenyl)-5-(((1-(p-tolyl)-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole

Cat. No.: B2988265
CAS No.: 1112002-93-3
M. Wt: 422.5
InChI Key: GWFGXDSXBCLRBI-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-oxadiazole core substituted at the 3-position with a 4-ethoxy-3-methoxyphenyl group and at the 5-position with a ((1-(p-tolyl)-1H-imidazol-2-yl)thio)methyl moiety. The imidazole-thioether linkage introduces sulfur-based reactivity, which may contribute to biological interactions or catalytic properties.

Properties

IUPAC Name

3-(4-ethoxy-3-methoxyphenyl)-5-[[1-(4-methylphenyl)imidazol-2-yl]sulfanylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-4-28-18-10-7-16(13-19(18)27-3)21-24-20(29-25-21)14-30-22-23-11-12-26(22)17-8-5-15(2)6-9-17/h5-13H,4,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFGXDSXBCLRBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NC=CN3C4=CC=C(C=C4)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

1,2,4-Oxadiazole vs. 1,2,4-Triazole Derivatives

  • Analog from : 4-Phenyl-5-(((5-phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazole-3-thiol contains a triazole core, which offers stronger hydrogen-bonding capacity and metabolic stability.

Key Structural Differences

Feature Target Compound 1,2,4-Triazole Analog ()
Core Structure 1,2,4-Oxadiazole 1,2,4-Triazole
Substituent at C5 Imidazole-thioether Thiadiazole-phenylamine
Calculated LogP* Higher (due to ethoxy/methoxy) Lower (polar thiol group)
Synthetic Complexity Moderate (oxadiazole formation) High (multi-step thiol coupling)

*LogP estimated based on substituent contributions .

Substituent Effects on Bioactivity

Aryl and Heteroaryl Groups

  • Target Compound: The 4-ethoxy-3-methoxyphenyl group may enhance antioxidant activity, as methoxy groups are known radical scavengers .
  • Analog from (9c) : A bromophenyl-substituted benzimidazole-triazole hybrid exhibited strong α-glucosidase inhibition (IC₅₀ = 2.8 µM), attributed to halogen-induced electronic effects .

Thioether Linkages

  • The ((imidazol-2-yl)thio)methyl group in the target compound mirrors sulfur-containing analogs in , where such linkages improved antifungal activity against Candida albicans (MIC = 8 µg/mL) .

Catalysts and Reaction Conditions

  • Target Compound : Likely synthesized via cyclization of amidoximes or nitrile oxides, though specific details are absent in the evidence.
  • Triazole-Thiones () : Employed nucleophilic substitution with DFT-optimized conditions (B3LYP/6-311G(d,p)), achieving 85% yield .
  • Thiadiazole-Triazole Hybrids (): Used sodium monochloroacetate coupling under reflux, requiring 24–48 hours for completion .

Efficiency and Yield

Compound Type Catalyst/Solvent Yield Time
Target Oxadiazole Not specified N/A N/A
Triazole-Thiones None (aqueous NaOH) 85% 5 hours
Benzodiazepine-Triazole InCl₃ (microwave-assisted) 78% 3 hours

Data synthesized from .

Pharmacological Profiles

Antimicrobial Activity

  • Fluorophenyl Derivatives () : Demonstrated broad-spectrum antifungal activity, with MIC values <10 µg/mL against Aspergillus niger .

Enzyme Inhibition

  • Target Compound : The oxadiazole core may inhibit metalloenzymes (e.g., carbonic anhydrase), as seen in ’s triazole derivatives .
  • Bromophenyl Analog () : Showed α-glucosidase inhibition, a target for antidiabetic drugs .

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